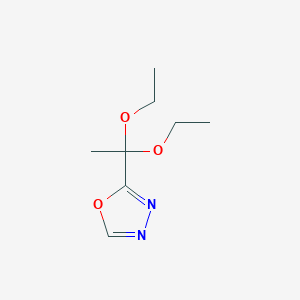

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

Descripción general

Descripción

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, commonly referred to as ODE, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other chemicals. ODE is a heterocyclic compound that consists of an oxadiazole ring with two ethoxy groups attached to the nitrogen atoms. ODE has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and its uses in laboratory experiments.

Aplicaciones Científicas De Investigación

Metal-Ion Sensing

1,3,4-oxadiazoles, including structures similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, are prominent in the development of chemosensors due to their high photoluminescent quantum yield and excellent thermal and chemical stability. These molecules are used as important building blocks for creating fluorescent frameworks, particularly in metal-ion sensing applications. Their potential coordination sites (N and O donor atoms) make them a preferred choice for detecting various metal ions through mechanisms like photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).

Therapeutic Potential

The 1,3,4-oxadiazole core is recognized for its therapeutic potential across a wide range of medical applications. Although the specific compound 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole was not directly mentioned, similar 1,3,4-oxadiazole derivatives have demonstrated a variety of bioactivities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This diversity in biological activity underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development (Verma et al., 2019).

Synthesis and Medicinal Applications

Recent advancements in synthetic methodologies for 1,3,4-oxadiazole derivatives, including those similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, have broadened their application in medicinal chemistry. These compounds are being explored for the development of new medicinal agents due to their efficacy in treating various diseases. The innovative synthetic approaches have made the production of these derivatives more feasible, further enhancing their utility in therapeutic applications (Nayak & Poojary, 2019).

Pharmacological Activities

1,3,4-Oxadiazole derivatives are known for their extensive pharmacological activities, making them valuable in the development of new drugs. The oxadiazole ring, present in compounds like 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, serves as a crucial structural component in various pharmacologically active molecules. These compounds are studied for their potential in addressing a myriad of health conditions, from antimicrobial to anticancer applications, showcasing the versatility of the 1,3,4-oxadiazole scaffold in pharmaceutical research (Wang et al., 2022).

Propiedades

IUPAC Name |

2-(1,1-diethoxyethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQOEBLUKSBPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C1=NN=CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)

![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)